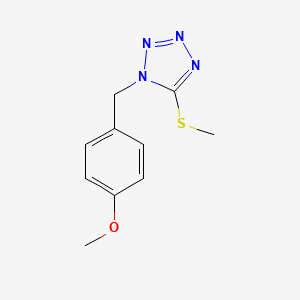![molecular formula C12H9F3N2O2S B13686307 Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of the trifluoromethyl group at the 6-position of the pyridine ring and the ethyl ester group at the 4-position of the thiazole ring makes this compound unique. It is known for its potential biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific pathways involved in inflammation and neurodegeneration .
Comparación Con Compuestos Similares
Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can be compared with other similar compounds such as:
2-Aminothiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C12H9F3N2O2S |
|---|---|
Peso molecular |
302.27 g/mol |
Nombre IUPAC |
ethyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)8-6-20-10(17-8)7-3-4-9(16-5-7)12(13,14)15/h3-6H,2H2,1H3 |
Clave InChI |
MVWZOGDKYXGWTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
dimethylsilane](/img/structure/B13686239.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
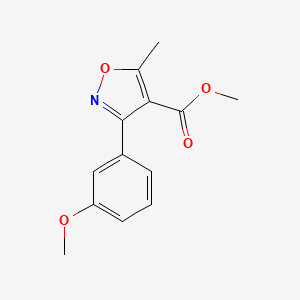
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
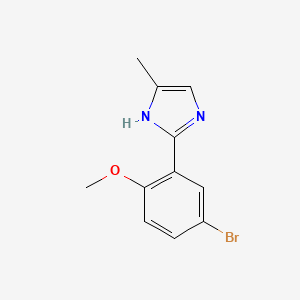

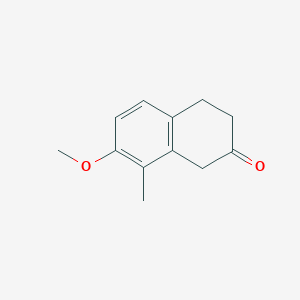

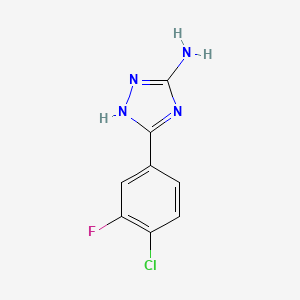
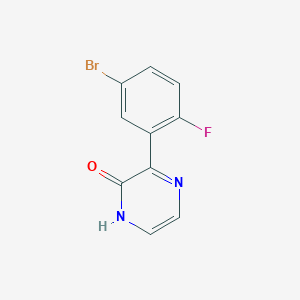

![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
